molecular formula C19H34 B167695 Tricyclohexylmethane CAS No. 1610-24-8

Tricyclohexylmethane

Cat. No.: B167695
CAS No.: 1610-24-8
M. Wt: 262.5 g/mol
InChI Key: SQDGPLNZHYWEOB-UHFFFAOYSA-N
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Description

Tricyclohexylmethane (C₁₉H₃₄, CAS 1610-24-8) is a saturated hydrocarbon featuring three cyclohexyl groups attached to a central methane carbon. The compound's rigid, branched structure contributes to its high lipophilicity and thermal stability, making it relevant in materials science and organic synthesis.

Properties

CAS No.

1610-24-8

Molecular Formula

C19H34

Molecular Weight

262.5 g/mol

IUPAC Name

dicyclohexylmethylcyclohexane

InChI

InChI=1S/C19H34/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-19H,1-15H2

InChI Key

SQDGPLNZHYWEOB-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(C2CCCCC2)C3CCCCC3

Canonical SMILES

C1CCC(CC1)C(C2CCCCC2)C3CCCCC3

boiling_point

325.5 °C

melting_point

48.0 °C

Other CAS No.

1610-24-8

Synonyms

Tricyclohexylmethane.

Origin of Product

United States

Comparison with Similar Compounds

Cyclohexylmethane (Methylcyclohexane)

  • Molecular Formula : C₇H₁₄ (vs. C₁₉H₃₄ for tricyclohexylmethane).
  • Properties : Methylcyclohexane, a single cyclohexane ring attached to methane, is a volatile liquid (boiling point ~101°C) used as a solvent .
  • Key Differences : this compound’s larger size and three cyclohexyl groups result in significantly higher melting points (58–59.5°C vs. -126°C for methylcyclohexane) and lower volatility due to stronger van der Waals interactions .

Dicyclobutylmethane

  • Synthesis Relationship : Dicyclobutylmethane is an intermediate in this compound production. Further hydrogenation of dicyclobutylmethane yields this compound, though water or alcohol can inhibit this process .
  • Structural Impact : The smaller cyclobutyl rings in dicyclobutylmethane introduce strain, reducing thermal stability compared to the strain-free cyclohexyl groups in this compound.

Comparison with Functional Group Analogs

Tricyclohexylmethanol

  • Molecular Formula : C₁₉H₃₄O (vs. C₁₉H₃₄ for this compound).
  • Properties: The addition of a hydroxyl group increases polarity, raising its boiling point and water solubility compared to the nonpolar this compound. Tricyclohexylmethanol’s molecular weight (278.47 g/mol) is slightly higher due to the oxygen atom .
  • Applications: The hydroxyl group enables participation in hydrogen bonding, making tricyclohexylmethanol useful in specialty chemical synthesis, whereas this compound is primarily a hydrophobic scaffold .

Thermodynamic Properties vs. Similar C₁₉ Compounds

Compound Molecular Formula Melting Point (°C) Enthalpy of Sublimation (kJ/mol) Enthalpy of Vaporization (kJ/mol) References
This compound C₁₉H₃₄ 58–59.5 117.4 (at ~311 K) 81.4 (333–365 K)
Methyl Linoleate C₁₉H₃₄O₂ - - 102.2 (298 K)
Nonadecanoic Acid C₁₉H₃₈O₂ 69–71 - 198.7 (304 K)
  • Key Observations: this compound’s sublimation enthalpy (117.4 kJ/mol) reflects strong intermolecular forces in the solid state, surpassing many oxygenated analogs like methyl linoleate . Its vaporization enthalpy (81.4 kJ/mol) is lower than that of carboxylic acids (e.g., nonadecanoic acid at 198.7 kJ/mol), highlighting the impact of hydrogen bonding in polar compounds .

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